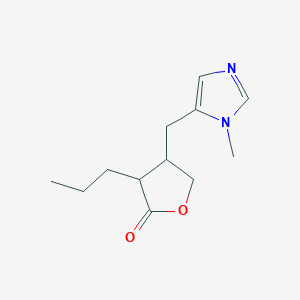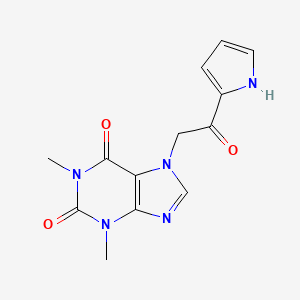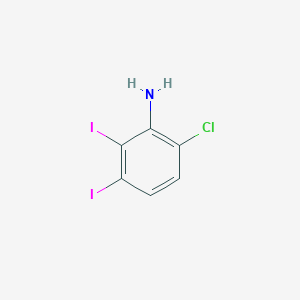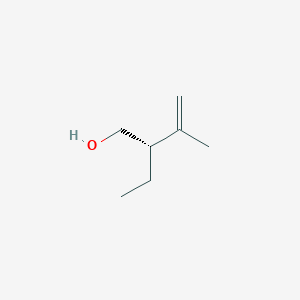
(S)-2-Ethyl-3-methylbut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethyl-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-Ethyl-3-methylbut-3-en-2-one using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium to facilitate the reduction of the ketone precursor under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Ethyl-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Ethyl-3-methylbut-3-enal (aldehyde) or 2-Ethyl-3-methylbut-3-enoic acid (carboxylic acid).
Reduction: 2-Ethyl-3-methylbutane.
Substitution: 2-Ethyl-3-methylbut-3-en-1-chloride or 2-Ethyl-3-methylbut-3-en-1-bromide.
Applications De Recherche Scientifique
(S)-2-Ethyl-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (S)-2-Ethyl-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- ®-2-Ethyl-3-methylbut-3-en-1-ol
- 2-Ethyl-3-methylbutan-1-ol
- 2-Methyl-3-buten-2-ol
Comparison: (S)-2-Ethyl-3-methylbut-3-en-1-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer ®-2-Ethyl-3-methylbut-3-en-1-ol. The presence of the double bond in the structure also distinguishes it from similar saturated alcohols like 2-Ethyl-3-methylbutan-1-ol.
This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S)-2-ethyl-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |
Clé InChI |
HOEIQJYPUYKCOU-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](CO)C(=C)C |
SMILES canonique |
CCC(CO)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


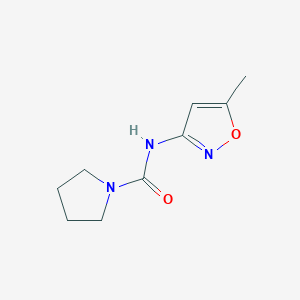
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)




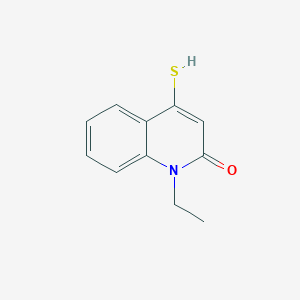

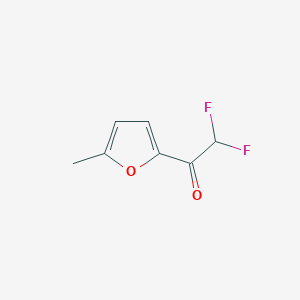

![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
